Methyl 2-(trifluoromethyl)benzoylformate

Description

The Strategic Importance of Trifluoromethylated Organic Compounds in Chemical Sciences

The incorporation of fluorine and fluorinated groups into organic molecules is a well-established strategy in medicinal chemistry, agrochemistry, and materials science. chemistryviews.orgbeilstein-journals.org Among these, the trifluoromethyl (CF₃) group is of particular significance due to its profound impact on a molecule's physicochemical properties. chemistryviews.org The CF₃ group is strongly electron-withdrawing and is known for its ability to increase metabolic stability, enhance lipophilicity, and improve the binding affinity of therapeutic compounds. beilstein-journals.org These characteristics can lead to improved bioavailability and efficacy in drug candidates.

The unique properties conferred by the trifluoromethyl group have driven significant research into developing efficient synthetic methods for its introduction into organic scaffolds. organic-chemistry.orgacs.org The creation of trifluoromethylated arenes, for example, is a key objective in the synthesis of advanced organic materials and pharmaceuticals. organic-chemistry.org Consequently, compounds bearing a CF₃ group are considered highly valuable motifs in contemporary organic synthesis.

Overview of α-Keto Esters as Versatile Building Blocks in Organic Synthesis

α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of functional groups makes them highly valuable and versatile building blocks in organic synthesis. pku.edu.cnuprealimager.com They serve as important intermediates in the synthesis of numerous biologically active compounds, including α-hydroxy carboxylic acids. aurigeneservices.com

The reactivity of α-keto esters is centered on their highly electrophilic nature, which allows them to participate in a wide array of chemical transformations. aurigeneservices.com Numerous methods have been developed for their synthesis, including the oxidation of terminal alkynes, the direct oxidation of aryl acetic esters, and the reaction of Grignard reagents with oxalyl chloride derivatives. pku.edu.cnuprealimager.com The utility of α-keto esters as key intermediates is well-documented, and their application spans various domains of chemical synthesis. aurigeneservices.comorganic-chemistry.org

Positioning of Methyl 2-(trifluoromethyl)benzoylformate within the Landscape of α-Trifluoromethylated α-Keto Esters and Benzoic Acid Derivatives

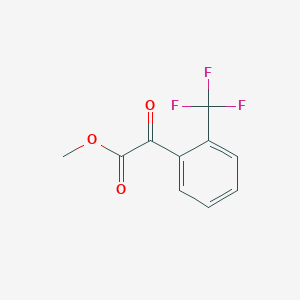

This compound is a specialized organic molecule that embodies the structural features of both a trifluoromethylated aromatic compound and an α-keto ester. Its structure consists of a benzene (B151609) ring substituted with a trifluoromethyl group at the 2-position and an adjacent methyl benzoylformate moiety. This unique combination suggests that the compound possesses both the electronic characteristics imparted by the CF₃ group and the synthetic versatility of the α-keto ester functionality.

As a derivative of 2-(trifluoromethyl)benzoic acid nih.gov, a readily available starting material, this compound is positioned as a potentially valuable synthetic intermediate. Its synthesis could conceivably be achieved through the esterification of the corresponding α-keto acid, 2-(trifluoromethyl)benzoylformic acid. Methodologies for the synthesis of aryl trifluoromethyl ketones from benzoic acids acs.org and the general preparation of aryl α-keto esters pku.edu.cnuprealimager.comaurigeneservices.com provide a conceptual basis for its potential synthesis and application.

The compound serves as a clear example of a molecule at the intersection of two important classes of organic structures. Its study could provide further insights into how the powerful electron-withdrawing nature of an ortho-trifluoromethyl group influences the reactivity of the α-keto ester system.

Interactive Data Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl Benzoylformate | Methyl 2-(trifluoromethyl)benzoate |

| CAS Number | Not Available | 15206-55-0 chemicalbook.comsigmaaldrich.comsigmaaldrich.com | 344-96-7 nih.gov |

| Molecular Formula | C₁₀H₇F₃O₃ | C₉H₈O₃ chemicalbook.comchemicalbook.com | C₉H₇F₃O₂ nih.gov |

| Molecular Weight | 232.16 g/mol | 164.16 g/mol chemicalbook.comsigmaaldrich.comsigmaaldrich.com | 204.15 g/mol |

| Appearance | Not Available | Clear yellow liquid chemicalbook.com | Colorless to almost colorless liquid or semi-solid |

| Boiling Point | Not Available | 246-248 °C chemicalbook.comsigmaaldrich.com | Not Available |

| Density | Not Available | 1.155 g/mL at 25 °C chemicalbook.comsigmaaldrich.com | Not Available |

| Refractive Index | Not Available | n20/D 1.526 sigmaaldrich.com | Not Available |

| Solubility | Not Available | Poorly soluble in water; soluble in organic solvents chemicalbook.com | Not Available |

Properties

IUPAC Name |

methyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUPNRPSGPQWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of Methyl 2 Trifluoromethyl Benzoylformate

Chemical Reactivity and Derivatization of the α-Keto Ester Moiety

The α-keto ester functionality in Methyl 2-(trifluoromethyl)benzoylformate is the primary site for a variety of chemical transformations. The two adjacent carbonyl groups are highly electrophilic, a characteristic that is further amplified by the electron-withdrawing nature of the ortho-trifluoromethyl group on the phenyl ring. This electronic feature makes the keto group particularly susceptible to nucleophilic attack, and the ester group can undergo substitution or hydrolysis.

The stereoselective reduction of the α-keto group in α-keto esters is a powerful tool for the synthesis of optically active α-hydroxy esters, which are important chiral building blocks for pharmaceuticals and other biologically active molecules. While specific studies on the stereoselective reduction of this compound are not extensively documented, the reactivity can be inferred from similar substrates such as methyl o-chlorobenzoylformate. The use of ketoreductases (KREDs) has shown great promise in achieving high stereoselectivity in the reduction of such compounds. For instance, the reduction of methyl o-chlorobenzoylformate using a ketoreductase (CgKR1) has been shown to produce the corresponding (R)-α-hydroxy ester with excellent enantiomeric excess (98.7% ee). researchgate.net

These enzymatic reductions are typically performed using whole-cell catalysts, often with a co-factor regeneration system, which makes them highly efficient and scalable. The resulting chiral α-hydroxy ester can then be used in a variety of subsequent transformations, such as the synthesis of fluorinated amino acids or sphingolipid derivatives. alaska.edu

Table 1: Representative Stereoselective Reduction of an α-Keto Ester This table illustrates the typical outcomes of a ketoreductase-mediated reduction of a substituted benzoylformate, which is analogous to the expected reduction of this compound.

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| Methyl o-chlorobenzoylformate | CgKR1 | (R)-methyl o-chloromandelate | 98.7% |

The presence of the 1,2-dicarbonyl moiety in this compound allows for its participation in various annulation and cyclization reactions. These reactions are valuable for the construction of complex heterocyclic systems. While specific examples involving this compound are not prevalent in the literature, the general reactivity of 1,3-dicarbonyl compounds in cycloaddition reactions is well-established. For instance, 2-methylene-1,3-dicarbonyl compounds are known to react with diazo compounds in 1,3-dipolar cycloadditions to form pyrazole (B372694) derivatives. researchgate.net

Given the electrophilic nature of the dicarbonyl system in this compound, it can be expected to react with suitable bis-nucleophiles to form a variety of heterocyclic structures. The trifluoromethyl group would likely play a significant role in modulating the reactivity and regioselectivity of these cyclization reactions.

Stereoselective Transformations of Trifluoromethylated α-Keto Esters

The trifluoromethyl group is a key element in the design of bioactive molecules, as it can significantly alter their physical, chemical, and biological properties. The stereoselective introduction of trifluoromethylated fragments is therefore of great interest in medicinal chemistry and materials science.

Trifluoromethylated α-keto esters like this compound are valuable precursors for the enantioselective synthesis of molecules containing a trifluoromethyl-substituted stereocenter. nih.gov Catalytic methods have been developed for the enantioselective synthesis of compounds with a trifluoromethyl-substituted quaternary carbon stereogenic center. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can influence the stereochemical outcome of reactions at the adjacent carbonyl group, a phenomenon known as chiral induction.

For instance, the enantioselective addition of nucleophiles to the keto group can be controlled using chiral catalysts or auxiliaries, leading to the formation of optically active tertiary alcohols. These products are valuable intermediates in the synthesis of complex molecules. The development of such enantioselective transformations is a key area of research in modern organic synthesis.

In addition to enantioselective transformations, diastereoselective reactions of trifluoromethylated α-keto esters are crucial for the construction of complex molecular architectures with multiple stereocenters. The trifluoromethyl group can exert a significant steric and electronic influence on the diastereoselectivity of reactions. For example, in glycosylation reactions, a trifluoromethyl group at the C-2 position of a sugar mimetic can direct the stereochemical outcome, leading to the formation of 1,2-trans glycosides.

The development of diastereoselective transformations involving trifluoromethylated building blocks allows for the synthesis of complex fluorinated molecules, such as analogues of natural products and drug candidates, with precise control over their three-dimensional structure.

Reactivity Profiling of the Trifluoromethyl Group within Aromatic Systems

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. beilstein-journals.org When attached to an aromatic ring, it significantly deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position. beilstein-journals.org This deactivating effect is due to the strong inductive effect of the three fluorine atoms.

Mechanistic Investigations into Reactions Involving Methyl 2 Trifluoromethyl Benzoylformate

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of Methyl 2-(trifluoromethyl)benzoylformate is governed by the interplay of its functional groups—the keto, ester, and trifluoromethyl moieties. Elucidating the mechanisms of its reactions involves a detailed study of the steps through which reactants are converted into products, including the identification of transient intermediates and transition states.

A significant transformation involving esters like this compound is nucleophilic trifluoromethylation to produce trifluoromethyl ketones. beilstein-journals.orgnih.gov This reaction, using fluoroform (HCF₃) as the trifluoromethyl source, proceeds through a critical intermediate. The process is initiated by a base, such as potassium bis(trimethylsilyl)amide (KHMDS), which deprotonates the fluoroform to generate the trifluoromethyl anion (CF₃⁻). nih.gov

This highly nucleophilic CF₃⁻ then attacks the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a stable tetrahedral intermediate. nih.gov The stability of this intermediate is a key factor in the reaction's success, preventing the immediate decomposition that can occur with less stable intermediates. The reaction is typically quenched to yield the final trifluoromethyl ketone product. It has been noted that in these reactions, the formation of a double CF₃ addition product is generally not observed, which is attributed to the preferential formation and stability of the tetrahedral species in the reaction mixture. nih.gov

The table below outlines the conditions and yields for the trifluoromethylation of various methyl esters into their corresponding trifluoromethyl ketones, illustrating the general applicability of the mechanism.

Table 1: Trifluoromethylation of Methyl Esters using Fluoroform (HCF₃)

| Entry | Substrate (Methyl Ester) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 2-naphthoate | t-BuOK | Triglyme (B29127) | 29 | beilstein-journals.org |

| 2 | Methyl 2-naphthoate | KHMDS | Triglyme | 92 | nih.gov |

| 3 | Methyl 4-methoxybenzoate | KHMDS | Triglyme | 81 | nih.gov |

| 4 | Methyl adamantly carboxylate | KHMDS | Triglyme | 62 | nih.gov |

Solvent choice is a critical parameter that can dramatically influence reaction pathways and yields. In the nucleophilic trifluoromethylation of esters, the solvent's ability to stabilize the key reactive species is paramount. For instance, the use of glymes, such as triglyme, has been shown to be highly advantageous. beilstein-journals.orgnih.gov The success of these solvents lies in their ability to encapsulate the potassium cation (K⁺), which effectively separates it from the trifluoromethyl anion (CF₃⁻). nih.gov This "naked" and highly nucleophilic CF₃⁻ is then more readily available to react with the ester substrate, leading to significantly higher yields compared to reactions in other solvents like THF or toluene. beilstein-journals.orgnih.gov

Water can also play a profound role in promoting or altering reaction outcomes, often by participating in hydrogen bonding networks. In computational studies of other reactions, such as the polymerization of acrylamides, the inclusion of explicit water molecules in the models has been shown to stabilize transition states. researchgate.net Water-mediated hydrogen bonds can create lower-energy pathways that are more feasible than those in a non-aqueous environment. researchgate.net While specific studies on water's role in reactions of this compound are not detailed, the principle that water can influence reaction rates and mechanisms by stabilizing transition states through hydrogen bonding is a general one in organic chemistry. researchgate.net

Computational Chemistry Approaches for Reaction Pathway Prediction and Analysis

Computational chemistry provides powerful tools for investigating complex reaction mechanisms that can be difficult to study experimentally. nih.gov Methods such as Density Functional Theory (DFT) allow for the detailed mapping of reaction pathways, including the identification of transition states and intermediates, and the calculation of their relative energies. nih.govmdpi.com

For reactions involving compounds like this compound, computational studies can:

Analyze Catalyst Function: These methods can reveal how a catalyst, such as a transition metal complex, stabilizes intermediates and lowers activation barriers for key steps. mdpi.commontclair.edu

Predict Reactivity and Selectivity: By comparing the energy barriers of different potential pathways, computational models can predict which products are most likely to form. This is particularly useful in understanding stereoselectivity, where subtle energy differences between transition states determine the product's stereochemical outcome. msu.edu

The synergy between computational modeling and experimental results is crucial for building a complete picture of a reaction mechanism. nih.gov Computational findings can rationalize experimental observations and guide the design of more efficient synthetic methods. mdpi.commontclair.edu

Conformational Analysis and its Influence on the Reactivity and Selectivity of α-Keto Esters

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its reactivity. For α-keto esters such as this compound, the relative orientation of the two carbonyl groups and the trifluoromethyl-substituted phenyl ring significantly impacts how the molecule interacts with incoming reagents.

The reactivity of α-keto esters is influenced by stereoelectronic effects, where the molecule's electronic properties are dependent on its geometry. In α-halogenated ketones, for instance, reactivity towards nucleophiles is highly dependent on the conformation. beilstein-journals.orgnih.gov For effective nucleophilic addition to the carbonyl group, orbital overlap is crucial. The most reactive conformations are often those where the bond to the α-substituent (in this case, the C-CF₃ bond) is positioned orthogonally to the plane of the carbonyl group, allowing for optimal interaction between the orbitals. beilstein-journals.org

However, certain conformations may be disfavored due to steric hindrance or electrostatic repulsion. msu.edubeilstein-journals.org In the case of this compound, the bulky trifluoromethyl group on the phenyl ring imposes significant steric constraints that will favor certain rotational conformations (rotamers) over others. Computational modeling, combined with experimental techniques like rotational spectroscopy, can determine the lowest energy conformations in the gas phase. rsc.org For the related molecule methyl benzoylformate, the minimum energy conformer was identified and characterized, revealing specific intramolecular interactions that stabilize its structure. rsc.org

This preferred conformation dictates the accessibility of the electrophilic carbonyl carbons to nucleophiles. The stereoselectivity of reactions, such as asymmetric reductions or additions, is often governed by the nucleophile attacking from the least sterically hindered face of the lowest energy ground-state conformation of the ketone. nih.gov Therefore, a thorough conformational analysis is essential for predicting and explaining the reactivity and selectivity observed in reactions involving this compound.

Advanced Applications of Methyl 2 Trifluoromethyl Benzoylformate As a Synthetic Building Block

Strategic Integration into Diverse Complex Molecular Architectures

The strategic incorporation of Methyl 2-(trifluoromethyl)benzoylformate into complex molecular frameworks is a testament to its value as a versatile synthon. Its ability to participate in a variety of chemical transformations allows for the construction of intricate and functionally rich molecules, including medicinally relevant heterocyclic systems.

One notable application is its use in multicomponent reactions to construct complex heterocyclic scaffolds. For instance, it can serve as a key component in Pictet-Spengler reactions, a powerful method for the synthesis of tetrahydro-β-carbolines and related structures, which are core motifs in numerous alkaloids and pharmacologically active compounds. The reaction of tryptamine derivatives with this compound, often catalyzed by a Brønsted or Lewis acid, leads to the formation of a new stereocenter and the construction of the fused heterocyclic system. The trifluoromethyl group in the ortho position of the benzoyl moiety can influence the stereochemical outcome of the reaction and modulate the properties of the final product.

Furthermore, this compound is a valuable substrate in Friedel-Crafts reactions, enabling the introduction of the 2-(trifluoromethyl)benzoylformyl group onto aromatic and heteroaromatic rings. This transformation is crucial for the synthesis of precursors to more complex structures, including polycyclic aromatic compounds and elaborate drug-like molecules. The electrophilic nature of the keto-carbonyl group, activated by a Lewis acid, facilitates the formation of a new carbon-carbon bond, expanding the molecular complexity in a single step.

The reactivity of the α-ketoester functionality also allows for its participation in various cycloaddition and condensation reactions, leading to the formation of a wide array of trifluoromethyl-containing heterocycles. These heterocycles are of significant interest in medicinal chemistry due to the often-beneficial effects of the trifluoromethyl group on metabolic stability, lipophilicity, and binding affinity.

Utility in the Late-Stage Modification of Bioactive Molecular Scaffolds

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the direct modification of complex, biologically active molecules to fine-tune their properties without the need for de novo synthesis. This compound and its derivatives are emerging as valuable reagents in this context, providing a means to introduce the trifluoromethylbenzoyl moiety into intricate molecular scaffolds at a late stage of the synthetic sequence.

The introduction of a trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate receptor binding. The use of this compound in LSF allows medicinal chemists to rapidly generate analogues of a lead compound, thereby accelerating the structure-activity relationship (SAR) studies.

While direct C-H functionalization with this compound is a developing area, its derivatives can be employed in cross-coupling reactions. For example, conversion of the methyl ester to an acid chloride or other activated species would allow for acylation of nucleophilic sites on a bioactive molecule. This approach enables the targeted modification of complex natural products and existing drugs, providing access to novel chemical entities with potentially improved therapeutic profiles. The robust nature of the trifluoromethyl group ensures its stability throughout these transformations.

Asymmetric Synthesis of Fluorinated Quaternary Stereocenters

The construction of quaternary stereocenters, particularly those bearing a fluorine-containing group, represents a significant challenge in synthetic organic chemistry. These structural motifs are of great interest in medicinal chemistry as they can impart unique conformational constraints and metabolic stability to molecules. This compound serves as a valuable prochiral substrate for the asymmetric synthesis of α-hydroxy-α-(2-(trifluoromethyl)phenyl) esters, which contain a trifluoromethylated quaternary stereocenter.

Various catalytic asymmetric strategies can be employed to achieve high enantioselectivity in reactions involving this compound. Organocatalysis, utilizing chiral amines, phosphines, or Brønsted acids, has proven to be a powerful tool for these transformations. For instance, chiral phosphoric acids can catalyze the enantioselective addition of nucleophiles to the ketone carbonyl of this compound, leading to the formation of the desired quaternary stereocenter with high levels of stereocontrol.

Similarly, chiral Lewis acid catalysis can be employed to activate the keto-carbonyl group towards nucleophilic attack. The coordination of a chiral metal complex to the substrate can create a chiral environment, directing the approach of the nucleophile to one face of the molecule. This approach has been successfully applied to the asymmetric aldol, and other carbon-carbon bond-forming reactions of α-ketoesters.

The resulting chiral products, bearing a trifluoromethylated quaternary stereocenter, are valuable building blocks for the synthesis of more complex, enantiopure molecules with potential applications in drug discovery and materials science. The ability to control the absolute stereochemistry at this challenging center is a critical step in the development of new chiral technologies.

Contributions to Libraries of Trifluoromethylated Intermediates for Advanced Materials and Agrochemical Research

The trifluoromethyl group is a key pharmacophore in a wide range of agrochemicals and a valuable component in the design of advanced materials. nih.gov Its presence can enhance herbicidal, insecticidal, and fungicidal activity, as well as improve the thermal and chemical stability of materials. This compound serves as a versatile starting material for the synthesis of libraries of trifluoromethylated intermediates, which can be screened for biological activity or used to develop new functional materials.

By leveraging the reactivity of both the keto and ester functionalities, a diverse range of derivatives can be prepared from this compound. For example, reduction of the ketone provides access to chiral and achiral α-hydroxy esters, while reaction with various nucleophiles at the ester position can generate a library of amides and other ester analogues. The aromatic ring can also be further functionalized to introduce additional diversity.

These libraries of trifluoromethylated building blocks are invaluable for high-throughput screening in agrochemical research, enabling the rapid identification of new lead compounds. In materials science, these intermediates can be incorporated into polymers, liquid crystals, and other functional materials to impart desirable properties such as increased thermal stability, altered electronic characteristics, and modified surface properties. The systematic exploration of the chemical space around the this compound scaffold facilitates the discovery of new molecules with tailored functions for a variety of advanced applications.

Below is a table summarizing the types of intermediates that can be generated from this compound for compound libraries.

| Precursor | Reaction Type | Resulting Intermediate Class | Potential Application Area |

| This compound | Reduction | α-Hydroxy esters | Agrochemicals, Materials |

| This compound | Aminolysis | α-Keto amides | Agrochemicals, Pharmaceuticals |

| This compound | Grignard Addition | Tertiary α-hydroxy esters | Agrochemicals, Materials |

| This compound | Wittig Reaction | α,β-Unsaturated esters | Materials (Monomers) |

| This compound | Aromatic Substitution | Substituted benzoylformates | Agrochemicals, Materials |

Future Research Directions in Trifluoromethylated α Keto Ester Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Stereocontrol

A primary objective in modern organic synthesis is the development of highly efficient and selective catalytic systems. For trifluoromethylated α-keto esters, future research will undoubtedly focus on creating novel catalysts that offer superior performance in terms of yield, turnover number, and, crucially, stereocontrol.

Current methodologies often rely on stoichiometric reagents or catalysts that have limitations in scope or efficiency. While significant progress has been made, for instance, in the iron(III) porphyrin-catalyzed olefination of trifluoromethyl ketones to produce β-trifluoromethyl α,β-unsaturated esters with high stereoselectivity, the development of catalysts for direct, asymmetric trifluoromethylation of α-keto ester precursors remains a key challenge. acs.org

Future catalytic systems will likely move beyond traditional metal-based catalysts to include more sustainable and biocompatible alternatives. The use of enzymes, or ketoreductases (KREDs), has already shown promise in the stereoselective reduction of racemic α-fluoro-β-keto esters through dynamic reductive kinetic resolution (DYRKR), yielding optically pure α-fluoro-β-hydroxy esters. alaska.edu Expanding this biocatalytic approach to trifluoromethylated analogues is a promising avenue.

Moreover, the development of chiral organocatalysts and phase-transfer catalysts for the enantioselective synthesis of fluorinated β-keto esters is an active area of research. mdpi.com The design of new catalysts that can effectively control the stereochemistry at the quaternary center generated during the formation of α-trifluoromethyl-α-substituted-β-keto esters is of paramount importance. mdpi.com

Table 1: Examples of Catalytic Systems for Synthesis of Fluorinated Keto Esters and Related Compounds

| Catalyst/Method | Transformation | Key Features | Reference |

|---|---|---|---|

| Fe(TPP)Cl | Olefination of trifluoromethyl ketones | High yields and high (E)-selectivity for β-trifluoromethyl α,β-unsaturated esters. | acs.org |

| Chiral Auxiliary (trans-2-phenylcyclohexanol) | Asymmetric trifluoromethylation | Diastereoselective CF3 addition to a chiral keto ester. | acs.orgnih.gov |

| Ketoreductases (KREDs) | Dynamic reductive kinetic resolution | Stereoselective synthesis of syn- or anti-α-fluoro-β-hydroxy esters. | alaska.edu |

| Ti/TADDOL Complexes | α-fluorination of β-keto esters | Catalytic enantioselective fluorination. | mdpi.com |

| Chiral Diamine Auxiliary | Stereoselective synthesis of α-SCF3-β−ketoesters | Formation of a tetrasubstituted stereocenter with up to 91% ee. | mdpi.com |

Exploration of Unprecedented Reaction Pathways for Molecular Diversification

The discovery of novel chemical reactions is a cornerstone of synthetic chemistry. For trifluoromethylated α-keto esters, exploring unprecedented reaction pathways will lead to greater molecular diversity and provide access to novel chemical structures that are currently difficult to synthesize.

Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Recent work has demonstrated the generation of ketyl radicals from α-keto acids via a proton-coupled electron transfer (PCET) mechanism, leading to the synthesis of trifluoromethyl ketones. nih.gov Applying and adapting such photoredox strategies to trifluoromethylated α-keto esters could unlock new dicarbofunctionalization reactions and provide access to complex lactones and other heterocyclic systems.

Furthermore, radical-mediated transformations offer unique opportunities for functionalization. For instance, the radical 1,2,3-tricarbofunctionalization of α-vinyl-β-ketoesters has been reported, showcasing a cascade reaction that builds molecular complexity rapidly. researchgate.net Developing similar radical cascade reactions starting from trifluoromethylated α-keto esters could lead to the efficient synthesis of highly functionalized, fluorine-containing molecules. The migration of a trifluoromethyl group in the conversion of vinyl triflates to α-trifluoromethylated ketones via a radical process also points towards the potential for developing novel rearrangement reactions. nih.gov

Future research should also aim to harness the unique reactivity of the trifluoromethyl group itself to guide new transformations. The development of methods that proceed via defluorinative pathways could further diversify the range of accessible products from trifluoromethylated α-keto esters.

Expansion of Substrate Scope for Broader Synthetic Applicability

The utility of a synthetic method is often defined by its substrate scope. While several methods exist for the synthesis of trifluoromethylated ketones and esters, many are limited by the range of functional groups they can tolerate. A significant future research direction is the development of more robust and versatile methods that can accommodate a wider array of substrates.

For example, the nucleophilic trifluoromethylation of methyl esters using fluoroform (HCF3) has been shown to be effective for a range of aromatic and aliphatic esters. beilstein-journals.org However, expanding this methodology to more complex and sterically hindered substrates remains a goal. Similarly, platinum-catalyzed C-H acylation to introduce an α-keto ester group is tolerant of various substituents, but its applicability to a broader range of heterocyclic systems could be explored. acs.org

The synthesis of α-amino ketones from α-hydroxy ketones has demonstrated tolerance for trifluoromethyl groups on the aromatic ring. acs.org Developing direct methods to incorporate the trifluoromethylated α-keto ester moiety into complex, biologically active molecules (late-stage functionalization) is a highly desirable objective. This requires reactions that are highly chemoselective and proceed under mild conditions.

Table 2: Substrate Scope in Selected Reactions Involving Trifluoromethylated Compounds

| Reaction | Substrates | Key Tolerated Groups | Reference |

|---|---|---|---|

| Nucleophilic trifluoromethylation | Aromatic, aliphatic, and conjugated methyl esters | Various pharmacophores. | beilstein-journals.org |

| Pt-catalyzed C-H acylation | 2-Aryloxypyridines | MeO, NO2, bromo, ester groups. | acs.org |

| Photoinduced synthesis of α-amino ketones | α-Hydroxy ketones and nitroarenes | Alkyl, ether, halide, trifluoromethyl groups. | acs.org |

| Trifluoromethylation of benzoic acids | Benzoic acids | Bioactive carboxylic acids. | acs.org |

Advanced Mechanistic Insights for Rational Design of Chemical Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved chemical transformations. Future research in trifluoromethylated α-keto ester chemistry will benefit greatly from detailed mechanistic studies, combining experimental techniques with computational modeling.

For instance, mechanistic studies on the α-trifluoromethylation of ketones via silyl (B83357) enol ethers have shed light on the involvement of highly reactive alkylrhodium complexes. acs.orgnih.gov Such insights are invaluable for optimizing reaction conditions and for designing new catalysts. Understanding the precise nature of the trifluoromethylating species (e.g., CF3+, CF3-, or CF3•) and the factors that control the reaction pathway is essential.

Computational studies can provide detailed information on transition state geometries and energies, helping to explain observed stereoselectivities and regioselectivities. This knowledge can then be used to design more selective catalysts and reaction conditions. For example, understanding the factors that govern diastereoselectivity in the trifluoromethylation of chiral keto esters can lead to the development of more effective chiral auxiliaries or catalysts. acs.org

The interplay between experimental and computational approaches will be key to unraveling the complex mechanisms often at play in organofluorine chemistry and will accelerate the discovery of the next generation of synthetic methods for preparing and utilizing trifluoromethylated α-keto esters. cas.cnoup.com

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(trifluoromethyl)benzoylformate, and how can intermediates be characterized?

Answer:

A common synthetic approach involves multi-step functionalization of trifluoromethyl-substituted aromatic precursors. For example, coupling reactions between trifluoromethylbenzoyl derivatives and methyl esters under nucleophilic or electrophilic conditions are critical. A validated protocol includes:

Intermediate synthesis : Reacting 2-(trifluoromethyl)benzoyl chloride with methyl glycolate in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), to form the ester linkage .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Characterization :

- LCMS : Monitor molecular ion peaks (e.g., m/z 757 [M+H]⁺ observed for structurally similar esters ).

- HPLC : Retention time consistency (e.g., 1.23–1.32 minutes under SQD-FA05 or QC-SMD-TFA05 conditions ).

- NMR : Confirm regiochemistry via and NMR shifts, particularly for trifluoromethyl group integration .

Basic: How can researchers assess the stability of this compound under varying experimental conditions?

Answer:

Stability studies should focus on:

Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Related trifluoromethyl benzoates exhibit decomposition above 200°C .

Hydrolytic stability : Incubate the compound in buffered solutions (pH 3–10) at 25–60°C, monitoring degradation via HPLC. Trifluoromethyl esters are typically resistant to hydrolysis below pH 7 but degrade in alkaline conditions .

Light sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) using UV/visible light exposure. Trifluoromethyl groups may enhance photostability compared to non-fluorinated analogs .

Advanced: What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Answer:

Discrepancies in reactivity often stem from:

Steric vs. electronic effects : The trifluoromethyl group’s electron-withdrawing nature can suppress nucleophilic substitution but enhance electrophilic aromatic substitution. Use computational tools (DFT calculations) to map charge distribution and predict reactive sites .

Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline) to address low yields. For example, Pd-mediated Suzuki couplings may fail due to steric hindrance, while Ullmann-type couplings succeed .

Cross-validation : Compare results across multiple characterization techniques (e.g., NMR for carbonyl confirmation, X-ray crystallography for unambiguous structural assignment ).

Advanced: How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify preferred reaction sites. The trifluoromethyl group lowers LUMO energy, favoring nucleophilic attack at the carbonyl carbon .

Molecular dynamics simulations : Model transition states in Diels-Alder reactions to assess steric hindrance from the trifluoromethyl group.

Benchmarking : Validate predictions against experimental data (e.g., regioselective formation of 1,3,4-oxadiazoles vs. 1,2,4-triazoles under varying conditions ).

Advanced: What methodologies address low yields in synthesizing this compound derivatives for biological screening?

Answer:

Parallel synthesis : Use automated platforms to vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, DMF improves solubility in amidation reactions .

In situ derivatization : Protect reactive groups (e.g., tert-butyl esters) during coupling steps to prevent side reactions .

High-throughput purification : Employ flash chromatography or preparative HPLC to isolate low-abundance products.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

NMR : A singlet near -60 ppm confirms the trifluoromethyl group’s presence .

IR spectroscopy : Strong carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹) validate the ester linkage .

Mass spectrometry : High-resolution MS (HRMS) ensures accurate mass matching (e.g., m/z 244.16 for related trifluoromethylbenzimidazole analogs ).

Advanced: How can researchers mitigate decomposition during storage of this compound?

Answer:

Storage conditions : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent oxidation and photodegradation.

Stabilizers : Add radical scavengers (e.g., BHT) to solutions in aprotic solvents like DMSO or DMF .

Periodic analysis : Monitor purity via HPLC every 3–6 months; degradation products often elute earlier due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.